5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
CAS No.: 53009-34-0
Cat. No.: VC17288926
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53009-34-0 |
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Molecular Formula | C9H8FNO2 |
Molecular Weight | 181.16 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-4H-1,2-oxazol-5-ol |
Standard InChI | InChI=1S/C9H8FNO2/c10-8-3-1-7(2-4-8)9(12)5-6-11-13-9/h1-4,6,12H,5H2 |
Standard InChI Key | JEJKNBUKVDDVFV-UHFFFAOYSA-N |
Canonical SMILES | C1C=NOC1(C2=CC=C(C=C2)F)O |
Introduction
Chemical Structure and Molecular Properties
The compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) ring system, where the 5-position is substituted with a hydroxyl group (-OH) and the 4-position is linked to a 4-fluorophenyl moiety. The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions.
Molecular Formula: C₉H₈FNO₂
Molecular Weight: 197.16 g/mol
IUPAC Name: 5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol
Key structural features include:
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Isoxazoline ring: A five-membered ring containing one oxygen and one nitrogen atom, partially saturated to enhance conformational flexibility.
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Hydroxyl group: Positioned at the 5-carbon, enabling hydrogen bonding and solubility modulation.
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4-Fluorophenyl group: Aromatic ring with fluorine substitution, known to enhance metabolic stability and binding affinity in bioactive molecules .
Property | Value/Description |
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Molecular Formula | C₉H₈FNO₂ |
Molecular Weight | 197.16 g/mol |
Predicted LogP | 1.2 (estimated via analog comparison) |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 3 (O, N, F) |
Synthesis and Manufacturing
While no direct synthesis protocols for 5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-ol are documented, analogous compounds suggest viable routes. For example, 5-(chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole ( ) is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. Adapting this method, the target compound could be synthesized through:
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Nitrile Oxide Precursor: Generation of a nitrile oxide from 4-fluorobenzaldehyde oxime.
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Cycloaddition: Reaction with a hydroxyl-containing alkene (e.g., allyl alcohol) under basic conditions.
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Protection/Deprotection: Use of protective groups (e.g., silyl ethers) to prevent hydroxyl oxidation during synthesis.
Critical parameters include:
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Temperature: 0–25°C to control exothermic reactions.
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Catalysts: Lewis acids like ZnCl₂ to accelerate cycloaddition.
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Purification: Column chromatography or recrystallization for isolation .
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydroxyl group; limited solubility in nonpolar solvents.
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Melting Point: Estimated at 80–85°C based on analogs like 5-(chloromethyl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole (mp 56–59°C) , with the hydroxyl group increasing intermolecular hydrogen bonding.
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Stability: Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere recommended.
Biological Activities and Applications
Structural analogs of dihydrooxazole derivatives exhibit diverse bioactivities:
Antimicrobial Activity
Compounds with fluorophenyl and hydroxyl groups show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. The hydroxyl group may enhance membrane penetration, while fluorine improves pharmacokinetic properties .
Kinase Inhibition
Fluorophenyl groups are common in kinase inhibitors (e.g., EGFR inhibitors). The compound’s structure aligns with pharmacophores targeting ATP-binding sites, suggesting potential anticancer applications .
Bioactivity | Hypothesized Target | Mechanism |
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Antimicrobial | Bacterial cell wall synthesis | Disruption of peptidoglycan crosslinking |
Anti-inflammatory | COX-2 enzyme | Competitive inhibition |
Anticancer | Tyrosine kinases | ATP-binding site obstruction |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.
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Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro using standardized assays (e.g., MIC for bacteria, MTT for cancer cells).
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Computational Studies: Molecular dynamics simulations to predict binding modes with therapeutic targets.
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